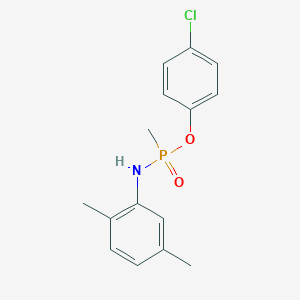

4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate, also known as DMMP-phenyl, is a chemical compound that is widely used in scientific research. This compound has been synthesized using various methods and has several applications in the field of biochemistry and physiology.

Scientific Research Applications

4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate has several scientific research applications. One of the most common applications is its use as a chemical warfare agent simulant. This compound has similar properties to nerve agents and can be used to test the effectiveness of protective equipment and decontamination procedures. 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate has also been used as a model compound to study the mechanism of action of nerve agents and their antidotes. In addition, this compound has been used as a substrate for the development of biosensors for the detection of nerve agents.

Mechanism of Action

4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate is a phosphonate ester that can be hydrolyzed by enzymes such as phosphotriesterases. This hydrolysis results in the formation of 4-chlorophenol and 2,5-dimethylphenylamine, which can be detected using various analytical techniques. The mechanism of action of 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate is similar to that of nerve agents, which also contain a phosphonate ester bond. However, 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate is less toxic than nerve agents and can be used safely in laboratory experiments.

Biochemical and Physiological Effects:

4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate has several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to the accumulation of acetylcholine in the synaptic cleft and can cause various physiological effects such as muscle paralysis, respiratory failure, and convulsions. However, the toxicity of 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate is much lower than that of nerve agents, and the effects are reversible.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate in laboratory experiments is its low toxicity compared to nerve agents. This compound can be used safely in laboratory experiments without the need for special protective equipment. In addition, 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate is stable and can be stored for long periods without degradation. However, one of the main limitations of using 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate is its low solubility in water, which can make it difficult to use in aqueous solutions. This can be overcome by using organic solvents or by modifying the chemical structure of 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate.

Future Directions

There are several future directions for the use of 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate in scientific research. One direction is the development of biosensors for the detection of nerve agents in the environment. 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate can be used as a substrate for the development of biosensors that can detect nerve agents at low concentrations. Another direction is the development of new antidotes for nerve agents based on the mechanism of action of 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate. The hydrolysis of 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate by phosphotriesterases can be used as a model for the development of new enzymes that can detoxify nerve agents. Finally, 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate can be used as a model compound for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease. The inhibition of acetylcholinesterase by 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate can be used as a model for the development of new drugs that can enhance cholinergic neurotransmission in the brain.

Synthesis Methods

The synthesis of 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate can be achieved using various methods. One of the most common methods is the reaction between 2,5-dimethylphenylamine and 4-chlorobenzoyl chloride in the presence of triethylamine. Another method involves the reaction between 2,5-dimethylphenylamine and methyl chloroformate in the presence of triethylamine, followed by the reaction with chlorophosphonic acid. Both methods result in the formation of 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate, which can be purified using various techniques such as column chromatography.

properties

IUPAC Name |

N-[(4-chlorophenoxy)-methylphosphoryl]-2,5-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClNO2P/c1-11-4-5-12(2)15(10-11)17-20(3,18)19-14-8-6-13(16)7-9-14/h4-10H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMOQZFDAHRZMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NP(=O)(C)OC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClNO2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-chlorophenoxy)-methylphosphoryl]-2,5-dimethylaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5723502.png)

![4-methoxy-3-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5723515.png)

![4-(1H-benzimidazol-2-ylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5723525.png)

![ethyl 4-[(6-quinoxalinylamino)carbonyl]-1-piperazinecarboxylate](/img/structure/B5723533.png)

![4-chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5723540.png)

![2-[(3-nitrobenzyl)oxy]naphthalene](/img/structure/B5723546.png)

![N-2-naphthyl-2-[(2-pyridinylmethyl)thio]acetamide](/img/structure/B5723556.png)

![N-(3-fluorophenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5723557.png)

![2-[4-(isopropylamino)-2-quinazolinyl]phenol](/img/structure/B5723563.png)

![3-[1-[(aminocarbonothioyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5723571.png)

![N'-[1-(2,4-dimethylphenyl)ethylidene]nicotinohydrazide](/img/structure/B5723575.png)